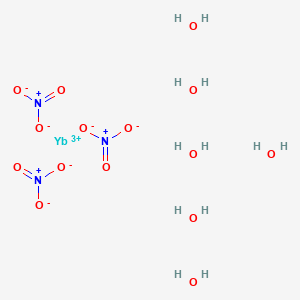

ytterbium(3+);trinitrate;hexahydrate

Description

Significance of Lanthanide(III) Nitrate (B79036) Hydrates in Inorganic Chemistry and Materials Science

Hydrated lanthanide(III) nitrates are a class of inorganic compounds that play a crucial role in both inorganic chemistry and materials science. These compounds, which consist of a lanthanide cation, nitrate anions, and water molecules of hydration, are highly valued as precursors for the synthesis of a wide array of advanced materials. americanelements.comamericanelements.com Their high solubility in water and other polar solvents makes them excellent starting materials for producing ultra-high purity compounds, catalysts, and various nanoscale materials. americanelements.comamericanelements.com

In materials science, lanthanide nitrates are instrumental in creating phosphors for displays, high-performance ceramics, and materials for laser technology. prochemonline.comsamaterials.com For instance, yttrium(III) nitrate hexahydrate is a key precursor for producing yttrium oxide (Y₂O₃), a compound integral to many industrial applications, including thermal barrier coatings in aerospace and as a host for phosphors in energy-efficient lighting. prochemonline.comresearchgate.net The controlled thermal decomposition of these nitrate hydrates allows for precise formation of the desired oxide materials. wikipedia.org Furthermore, the coordination chemistry of lanthanide nitrates in solution is critical for designing efficient liquid-liquid extraction processes for separating rare-earth elements, a process vital for their purification and subsequent use in high-tech applications. nih.govornl.gov The ability of the nitrate anion to act as a mono- or bidentate ligand influences the coordination number and geometry of the lanthanide complex, which is a key factor in these separation processes. ornl.govacs.org

Overview of Research Trends in Ytterbium(III) Coordination Compounds

Research into ytterbium(III) coordination compounds is a dynamic field, largely driven by the unique optical and magnetic properties of the Yb³⁺ ion. A significant trend is the development of highly luminescent ytterbium(III) complexes for applications in near-infrared (NIR) imaging. Scientists are designing sophisticated organic ligands that can sensitize the Yb³⁺ ion, leading to strong NIR emission upon excitation with visible light. rsc.org These complexes are being explored as biocompatible fluorophores for living cell imaging, offering advantages like reduced autofluorescence from biological tissues in the NIR window. rsc.org

Another major research direction involves the creation of "smart" or "responsive" materials by incorporating photochromic ligands into ytterbium(III) complexes. These materials can have their NIR luminescence switched "on" or "off" by using light of different wavelengths, making them promising for applications in optical data storage and molecular switches. acs.org Furthermore, fundamental research continues to explore novel coordination environments and bonding with the ytterbium(III) ion. This includes the synthesis of unique multinuclear complexes, such as those featuring both hydrido- and imido-ligands, which exhibit versatile and unprecedented reactivity. nih.gov The study of the electronic structure of ytterbium(III) solvates through a combination of advanced spectroscopy and theoretical calculations is also a key area, aiming to understand how the solvent environment dictates the coordination geometry and properties of the ion in solution. chemrxiv.org

Contemporary Challenges and Opportunities in Ytterbium(3+);trinitrate;hexahydrate Studies

While this compound is a common and useful starting material, its study presents specific challenges and opportunities. A primary challenge lies in precisely controlling its thermal decomposition to obtain desired products, such as ytterbium oxide (Yb₂O₃), with specific morphologies and properties. Research indicates that the decomposition of the hydrated nitrate is a complex, multi-step process. researchgate.net Understanding the intricate dehydration and decomposition pathways is crucial for optimizing the synthesis of ytterbium-based materials.

A significant opportunity exists in utilizing this compound as a precursor for novel coordination compounds and materials. Its solubility and reactivity make it an ideal starting point for synthesizing metal-organic frameworks (MOFs), coordination polymers, and other complex architectures. For example, it can be used in coordination reactions with various organic ligands to create complexes with tailored luminescent or magnetic properties. guidechem.com Another challenge and opportunity lies in fully characterizing the coordination environment of the Yb³⁺ ion in solutions containing nitrate. Determining the precise structure of solvated complexes, including the number of coordinated water molecules and the binding mode of the nitrate anions, remains a non-trivial task. chemrxiv.org Addressing this challenge through advanced analytical techniques and computational modeling can provide deeper insights into the fundamental solution chemistry of ytterbium, which is essential for improving separation processes and designing new functional materials.

Chemical and Physical Properties of Ytterbium(III) Nitrate Hydrates

| Property | Data | Reference(s) |

| Chemical Formula | Yb(NO₃)₃·6H₂O | chemsrc.com |

| Molecular Weight | 467.16 g/mol | chemsrc.com |

| Appearance | Colorless, hygroscopic crystals | wikipedia.orghandwiki.org |

| Solubility | Soluble in water and ethanol | wikipedia.orghandwiki.orgaemree.com |

| Thermal Decomposition | Decomposes to YbONO₃ upon initial heating, and further to ytterbium oxide (Yb₂O₃) at higher temperatures. | researchgate.netwikipedia.orghandwiki.org |

Synthesis of Ytterbium(III) Nitrate

Ytterbium(III) nitrate is typically synthesized through the reaction of an ytterbium-containing precursor with nitric acid.

| Reaction | Description | Reference(s) |

| Yb(OH)₃ + 3 HNO₃ → Yb(NO₃)₃ + 3 H₂O | The reaction of ytterbium hydroxide (B78521) with nitric acid yields ytterbium(III) nitrate and water. | wikipedia.orghandwiki.org |

| Yb₂O₃ + 6 HNO₃ → 2 Yb(NO₃)₃ + 3 H₂O | The dissolution of ytterbium oxide in nitric acid is another common method to produce ytterbium(III) nitrate. This method is analogous to the preparation of other lanthanide nitrates like lanthanum(III) nitrate and yttrium(III) nitrate. | wikipedia.orgwikipedia.org |

Properties

CAS No. |

13839-85-5 |

|---|---|

Molecular Formula |

H12N3O15Yb |

Molecular Weight |

467.15 g/mol |

IUPAC Name |

ytterbium(3+);trinitrate;hexahydrate |

InChI |

InChI=1S/3NO3.6H2O.Yb/c3*2-1(3)4;;;;;;;/h;;;6*1H2;/q3*-1;;;;;;;+3 |

InChI Key |

YUDXIXJILDPJEF-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Yb+3] |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Science of Ytterbium 3+ ;trinitrate;hexahydrate

Controlled Synthesis Techniques for High-Purity Crystalline Ytterbium(3+);trinitrate;hexahydrate

The preparation of high-purity crystalline this compound can be achieved through several established chemical routes, each offering distinct advantages in terms of purity, yield, and crystal quality.

Solution-Based Crystallization and Recrystallization Protocols

Solution-based methods are the most common for synthesizing ytterbium(III) nitrate (B79036) hydrates. A prevalent technique involves the reaction of a ytterbium source, such as ytterbium(III) oxide or ytterbium(III) hydroxide (B78521), with nitric acid. wikipedia.orgguidechem.compubcompare.ai

A typical laboratory-scale synthesis protocol is as follows:

Dissolution: Ytterbium(III) oxide is dissolved in nitric acid, often in a 1:1 concentration, under controlled temperature conditions (e.g., a 75-85°C water bath) until the reaction ceases at a pH of 3-4. wikipedia.orgguidechem.com The chemical equation for this reaction is: Yb(OH)₃ + 3 HNO₃ → Yb(NO₃)₃ + 3 H₂O wikipedia.org

Filtration: The resulting solution is allowed to stand, often overnight, and then filtered to remove any unreacted solids or impurities. guidechem.com

Crystallization: The filtrate is concentrated by distillation under reduced pressure until it reaches a viscous state. Slow crystallization is then allowed to occur at room temperature. guidechem.com

Recrystallization: To achieve high purity, the obtained crystals are subjected to one or more recrystallization steps. guidechem.com The final crystals are dried in a desiccator, for instance, over a sulfuric acid atmosphere, until a constant weight is achieved. guidechem.com

Another solution-based approach is precipitation via pH adjustment. The slow, dropwise addition of a base, such as a sodium hydroxide solution, to an aqueous solution of a lanthanide nitrate salt can induce the immediate precipitation of crystalline powders. acs.org

Hydrothermal and Solvothermal Synthetic Routes

Hydrothermal and solvothermal methods offer pathways to synthesize crystalline materials with high homogeneity under controlled temperature and pressure conditions. While direct hydrothermal synthesis of pure this compound is less commonly detailed, the compound is used as a precursor in such reactions. For example, ytterbium nitrate pentahydrate is a key reactant in the hydrothermal preparation of holmium and ytterbium co-doped calcium aluminate powders. guidechem.com In this process, the reactants are milled in deionized water and then heated in a reaction vessel to 150-200°C. guidechem.com

The hydrothermal method is recognized as highly effective for synthesizing lanthanide-based nanoparticles, as it allows for precise control over parameters and often uses simple solvents like water, yielding homogeneous crystals. mocedes.org This suggests its potential for the direct synthesis of high-quality this compound crystals under specific conditions.

Single Crystal Growth Strategies for X-ray Diffraction Studies

Producing large, high-quality single crystals is essential for definitive structural characterization using techniques like X-ray diffraction. For lanthanide nitrate complexes, slow isothermal recrystallization is a viable strategy. In a related example, single crystals of a lutetium nitrate complex were successfully grown by slowly recrystallizing a powdered substance from a solution of wet acetonitrile (B52724) at a constant temperature (25°C). nih.gov

Another powerful technique for growing single crystals of lanthanide-containing materials is the self-flux method. sigmaaldrich.com This involves using an excess of one of the reactants as a solvent, or "flux," to dissolve the other components at high temperatures. The mixture is then cooled slowly, allowing large single crystals to form. sigmaaldrich.com While often applied to intermetallics, the principles of flux growth can be adapted for inorganic salts. Homogeneous precipitation, induced by the slow hydrolysis of a reagent, has also been employed to successfully grow large single crystals of lanthanide oxalates suitable for X-ray diffraction. acs.org

Table 1: Overview of Synthetic Methodologies for this compound

| Methodology | Precursors | Key Process Steps | Primary Advantage | Reference |

|---|---|---|---|---|

| Solution-Based Crystallization | Ytterbium(III) oxide, Nitric acid | Dissolution, concentration, slow cooling, recrystallization | High purity achievable through recrystallization | guidechem.com |

| Base Precipitation | Ytterbium(III) nitrate solution, Sodium hydroxide | Slow, dropwise addition of base to adjust pH | Rapid precipitation of crystalline powder | acs.org |

| Hydrothermal Synthesis | Used as a precursor (e.g., with calcium hydroxide, aluminum hydroxide) | Reaction in water at elevated temperature and pressure (150-200°C) | Produces homogeneous, well-formed crystals | guidechem.commocedes.org |

| Single Crystal Growth | Powdered Yb(NO₃)₃·6H₂O, Solvent (e.g., wet acetonitrile) | Slow isothermal recrystallization or slow cooling (flux method) | Yields large crystals suitable for X-ray diffraction | nih.govsigmaaldrich.com |

Influence of Experimental Parameters on Crystallization Kinetics and Morphology

The outcome of the synthesis of this compound is highly sensitive to various experimental parameters, which control the crystallization kinetics and the morphology of the final product.

Rate of Reagent Addition: In precipitation methods, the rate at which reagents are added can significantly impact the quality of the crystals. For instance, the slow addition of a sodium hydroxide solution has been noted to affect the crystallinity of the resulting lanthanide nitrate product. acs.org

pH Level: The pH of the solution is a critical factor. The precipitation of lanthanide nitrate clusters is readily initiated by adjusting the pH to approximately 6.5–7. acs.org

Temperature: Temperature plays a crucial role in both the dissolution of precursors and the crystallization process. For example, dissolving ytterbium oxide in nitric acid is often performed in a heated water bath (75-85°C) to facilitate the reaction. guidechem.com Subsequent cooling rates will dictate the size and quality of the resulting crystals. Thermal decomposition studies show that hydrated ytterbium nitrate undergoes a complex, multi-step decomposition process as temperature increases, forming various intermediates. researchgate.net

Concentration: The concentration of the ytterbium salt in the solution affects crystallization. Solutions are typically concentrated to a viscous state to induce crystallization upon cooling. guidechem.com The concentration of the Yb³⁺ dopant in other crystal systems, such as YAG, has been shown to directly influence the crystal's lattice parameters. researchgate.net

Scale: The scale of the reaction can influence the outcome. It has been observed in some lanthanide nitrate precipitation systems that variations in the reaction scale can lead to a significant loss of crystallinity and variable yields. acs.org

Table 2: Effect of Experimental Parameters on Crystallization

| Parameter | Influence | Observed Effect | Reference |

|---|---|---|---|

| pH | Initiates precipitation | Precipitation occurs readily at pH ~6.5-7 | acs.org |

| Temperature | Affects reaction rate and crystal formation | Higher temperatures used for dissolution; slow cooling for crystallization | guidechem.comresearchgate.net |

| Reagent Addition Rate | Impacts crystallinity | Slower addition rates can improve the crystallinity of the product | acs.org |

| Concentration | Determines saturation and lattice parameters | High concentration is required for crystallization from solution | guidechem.comresearchgate.net |

| Reaction Scale | Affects reproducibility and crystallinity | Scaling up can lead to loss of crystallinity and lower yields | acs.org |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound. Lanthanide nitrates, in general, are considered to have relatively low toxicity compared to many traditional catalysts, making them suitable for green chemistry applications. stanfordmaterials.com

Key green chemistry aspects relevant to this synthesis include:

Safer Solvents: Many synthesis protocols for ytterbium nitrate utilize water as the primary solvent, which is non-toxic and environmentally benign. guidechem.comacs.org

Mild Reaction Conditions: While some steps may require heating, many lanthanide nitrate reactions can proceed under mild conditions, reducing energy consumption and costs. stanfordmaterials.com

Atom Economy: The direct reaction of ytterbium oxide with nitric acid to form the nitrate and water is an addition reaction with high atom economy, minimizing waste byproducts. wikipedia.org

Catalytic Applications: Lanthanide nitrates themselves can serve as efficient, low-toxicity catalysts in organic synthesis, promoting reactions that are time-saving and reduce the need for other hazardous materials. stanfordmaterials.com

Scale-Up Considerations for this compound Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production presents several challenges that must be addressed to ensure efficiency, cost-effectiveness, and product consistency.

One of the primary concerns is the potential for decreased product quality with an increase in batch size. In precipitation-based syntheses of related lanthanide compounds, it has been noted that variations in scale can lead to a significant loss in the crystallinity of the final product. acs.org Furthermore, the yields for these methods can be low and variable, sometimes ranging from only 1% to 20%, which is a major obstacle for economical large-scale production. acs.org

Maintaining precise control over experimental parameters such as temperature gradients, pH, and the rate of reagent addition becomes more complex in larger reactors. Inadequate mixing can lead to localized areas of supersaturation, resulting in uncontrolled precipitation and a non-uniform product. Therefore, the design of the reaction vessel and the stirring mechanism are critical for successful scale-up. The complex and geographically concentrated supply chain for rare earth elements like ytterbium also presents a strategic consideration for large-scale manufacturing. rareearths.com

Solid State Structural Elucidation and Advanced Characterization of Ytterbium 3+ ;trinitrate;hexahydrate

X-ray Diffraction (XRD) Based Structural Analysis

The crystallographic analysis of lanthanide nitrate (B79036) hexahydrates reveals complex structures governed by the high coordination numbers typical for lanthanide ions and extensive hydrogen bonding networks.

Determination of Crystal System, Space Group, and Unit Cell Parameters

Based on the isostructural relationship with Tm(NO₃)₃·6H₂O, ytterbium(3+);trinitrate;hexahydrate is expected to crystallize in the triclinic system with the space group Pī. iucr.orgresearchgate.net This low-symmetry space group indicates no rotational or mirror symmetries in the crystal lattice. The structure is more accurately described as [Yb(NO₃)₃(H₂O)₄]·2H₂O, signifying that four water molecules are directly coordinated to the ytterbium ion, while two are lattice water molecules. iucr.orgnih.gov

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 6.8555 (4) |

| b (Å) | 10.6030 (6) |

| c (Å) | 10.7302 (6) |

| α (°) | 110.155 (2) |

| β (°) | 101.405 (2) |

| γ (°) | 94.755 (2) |

| Volume (ų) | 704.97 (7) |

| Z | 2 |

Detailed Analysis of Ytterbium(III) Coordination Polyhedra

The Ytterbium(III) ion is at the center of a neutral molecular complex, [Yb(NO₃)₃(H₂O)₄]. iucr.org The central metal ion is ten-coordinate, a common feature for lanthanides which allows for the accommodation of multiple ligands. researchgate.netornl.gov The coordination sphere is comprised of eight oxygen atoms from four coordinated water molecules and six oxygen atoms from three bidentate nitrate anions. iucr.orgnih.gov The resulting coordination polyhedron is best described as a strongly distorted bicapped square antiprism. Across the lanthanide series, the average coordination number tends to decrease from light to heavy lanthanides, with average Ln-O bond distances also contracting. ornl.govbohrium.com For heavy lanthanides, coordination numbers around 8 are common, making the ten-coordination in this structure noteworthy. bohrium.com

Elucidation of Nitrate Anion Coordination Modes (e.g., Bidentate)

In the solid-state structure, all three nitrate anions act as bidentate chelating ligands to the ytterbium(III) center. iucr.orgresearchgate.net This coordination mode is common for lanthanide nitrates, contributing to the high coordination numbers observed. ornl.gov Structural studies on lanthanide nitrate solutions and other crystalline forms show that nitrate can also adopt a monodentate coordination mode, and the preference for bidentate versus monodentate binding can be influenced by factors such as hydration level and the presence of other ligands. acs.orgresearchgate.net In the Tm(NO₃)₃·6H₂O structure, the nitrate ligands coordinate asymmetrically, with two distinct Tm-O bond distances for each nitrate group. nih.gov

Mapping of Hydrogen Bonding Networks and Intermolecular Interactions

An extensive and intricate network of hydrogen bonds is responsible for holding the crystal lattice together. These interactions link the neutral [Yb(NO₃)₃(H₂O)₄] complexes and the two interstitial water molecules. iucr.org The hydrogen bonds are of the O—H⋯O type, involving the hydrogen atoms of both coordinated and lattice water molecules acting as donors. researchgate.net The acceptors are oxygen atoms from neighboring nitrate anions and water molecules. researchgate.net These interactions are characterized as ranging from medium-strong to weak, creating a robust three-dimensional supramolecular architecture. iucr.orgnih.gov The hydrogen bonding effectively distributes charge and stabilizes the packing of the molecular units within the crystal. researchgate.net

Analysis of Anisotropic Thermal Parameters and Structural Disorder

The thermal motion of atoms within a crystal lattice is described by anisotropic displacement parameters (ADPs), which define an ellipsoid of thermal motion for each atom. In the crystal structure of the thulium analogue, ADPs are determined for all non-hydrogen atoms, and the resulting ellipsoids are typically drawn at a 50% probability level in crystallographic representations. researchgate.netnih.govresearchgate.net Analysis of these parameters can reveal details about the rigidity of molecular fragments and any potential dynamic or static disorder. For instance, in related lanthanide oxide nitrates, orientational disorder of the nitrate group has been observed. researchgate.net In the Tm(NO₃)₃·6H₂O structure, while no major disorder is reported, the ADPs provide a detailed picture of the atomic vibrations within the well-defined crystal lattice. researchgate.net

Vibrational Spectroscopic Investigations for Structural Insights (e.g., Raman, FTIR)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable insights into the local coordination environment and bonding within this compound. The spectra are characterized by vibrational modes originating from the nitrate anions, the water molecules (aqua ligands and lattice water), and the Yb-O bonds.

Studies on the thermal decomposition of Yb(NO₃)₃·6H₂O have utilized IR spectroscopy to characterize the starting material and the solid intermediates. researchgate.net The vibrational spectrum of the nitrate ion (NO₃⁻) is particularly sensitive to its environment. The free nitrate ion, with D₃h symmetry, has four fundamental vibrational modes, not all of which are IR or Raman active. Upon coordination to the Yb³⁺ ion, the symmetry is lowered (e.g., to C₂v for bidentate coordination), which lifts the degeneracy of certain modes and alters their activity and frequency. osti.gov

Key spectral regions and their interpretations include:

Nitrate Stretching Region: The most intense IR absorption for the nitrate group is the asymmetric stretching mode (ν₃), which appears around 1300-1500 cm⁻¹. For a coordinated nitrate, this degenerate E' mode splits into two components, providing direct evidence of the lowered symmetry. The symmetric stretching mode (ν₁), a strong, sharp peak in the Raman spectrum around 1050 cm⁻¹, becomes IR active upon coordination. The separation between the two highest frequency nitrate bands is often used to distinguish between monodentate and bidentate coordination.

Water Librational and Bending Region: The H-O-H bending mode of the water molecules is expected around 1600-1640 cm⁻¹. The presence of both coordinated and lattice water molecules may lead to multiple or broadened bands in this region.

O-H Stretching Region: A broad and complex band system is observed between 3000 and 3600 cm⁻¹ due to the symmetric and asymmetric O-H stretching modes of the water molecules. The breadth and structure of this band are indicative of the extensive and varied hydrogen bonding present in the crystal.

Low-Frequency Region: The region below 400 cm⁻¹ contains the Yb-O stretching and bending vibrations. These modes provide direct information about the coordination of water and nitrate ligands to the metal center.

By analyzing the number, position, and splitting of these characteristic bands, vibrational spectroscopy serves as a powerful complementary technique to XRD for confirming the coordination modes of the ligands and elucidating the interactions within the crystal structure.

Assignment of Nitrate and Water Ligand Vibrational Modes

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive probe for elucidating the coordination environment in solid-state metal complexes like this compound. The vibrational modes of the nitrate and water ligands are particularly sensitive to their coordination state, providing direct insight into their binding to the ytterbium(III) ion.

In the solid-state structure of this compound, the water molecules and nitrate ions are not free entities but are directly coordinated to the central Yb³⁺ ion. This coordination perturbs their vibrational frequencies compared to the free state. For the water ligands, the characteristic O-H stretching and H-O-H bending modes are observed. Typically, the O-H stretching vibrations appear as a broad band in the 3200-3500 cm⁻¹ region, while the bending mode is found around 1600-1630 cm⁻¹. The positions and shapes of these bands can provide information on the strength of hydrogen bonding within the crystal lattice.

The nitrate ion (NO₃⁻) possesses a D₃h symmetry in its free, uncoordinated state, which results in specific, well-defined vibrational modes. However, upon coordination to a metal ion such as Yb³⁺, its symmetry is lowered. This reduction in symmetry (e.g., to C₂v for bidentate coordination or Cₛ for monodentate coordination) leads to the splitting of degenerate vibrational modes and the appearance of new bands in the IR and Raman spectra that were previously forbidden. For instance, the symmetric stretching mode (ν₁), which is only Raman active in the free ion, becomes IR active upon coordination. The asymmetric stretching mode (ν₃) often splits into two distinct bands. The magnitude of this splitting is a well-established diagnostic tool to distinguish between different coordination modes (monodentate vs. bidentate) and to gauge the covalent character of the metal-nitrate bond. rsc.org Studies on aqueous lanthanide nitrate solutions suggest that nitrate ions can bind in both monodentate and bidentate fashions. rsc.orgnih.gov

The following table summarizes the typical vibrational modes for water and the nitrate ion and their expected shifts upon coordination.

| Ligand | Vibrational Mode | Free Ion Frequency (cm⁻¹) | Coordinated Ligand Frequency (cm⁻¹) | Notes |

| Water (H₂O) | O-H Stretching | ~3657 (gas phase) | 3200 - 3500 | Broadening and red-shift indicate coordination and hydrogen bonding. |

| H-O-H Bending | ~1595 (gas phase) | 1600 - 1630 | Slight blue-shift upon coordination. | |

| Nitrate (NO₃⁻) | ν₁ (Symmetric Stretch) | ~1050 (Raman active) | ~1020 - 1050 (IR active) | Appearance in IR spectrum is a key sign of coordination. |

| ν₂ (Out-of-Plane Bend) | ~830 (IR active) | ~810 - 830 | Minor shifts upon coordination. | |

| ν₃ (Asymmetric Stretch) | ~1390 (IR, Raman active) | 1250 - 1350 (ν₃ₐ) and 1450 - 1550 (ν₃ₑ) | Degeneracy is lifted, splitting into two bands. The separation (Δν₃) is larger for bidentate than monodentate coordination. | |

| ν₄ (In-Plane Bend) | ~720 (IR, Raman active) | ~710 - 740 | Degeneracy may be lifted, leading to splitting. |

Probing Metal-Ligand Vibrations and Bonding Characteristics

Beyond the internal vibrations of the ligands, vibrational spectroscopy can also directly probe the bonds between the central ytterbium ion and the oxygen atoms of the coordinated water and nitrate ligands. These metal-ligand (Yb-O) vibrations typically occur at much lower frequencies, generally in the far-infrared region of the spectrum (< 600 cm⁻¹). acs.org The observation of these bands provides direct evidence of the formation of coordination bonds.

The frequencies of these Yb-O stretching modes are dependent on several factors, including the mass of the metal ion, the coordination number, and, most importantly, the strength of the Yb-O bond. A higher vibrational frequency generally corresponds to a stronger, more covalent bond. By analyzing the positions of these low-frequency bands, it is possible to gain qualitative insights into the bonding characteristics within the complex. For instance, differences might be observed between the Yb-O(water) and Yb-O(nitrate) vibrational frequencies, reflecting potential differences in their respective bond strengths.

Furthermore, the coordination of the ligands to the Yb³⁺ ion induces shifts in the ligands' internal vibrational modes, which can also be interpreted in terms of bonding. For example, a larger splitting of the ν₃ nitrate band not only suggests a specific coordination mode but also implies a stronger interaction between the ytterbium ion and the nitrate group. Similarly, shifts in the O-H stretching frequencies of the water ligands can be correlated with the polarizing power of the Yb³⁺ ion, which affects the O-H bond strength and the extent of hydrogen bonding within the crystal structure. Infrared spectroscopy has been shown to be sensitive enough to detect changes in metal ion coordination environments corresponding to shifts of less than 0.1 Å in bond length. nih.gov

Advanced Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a highly effective technique for probing the local atomic environment in crystalline materials. However, its application to this compound is complicated by the paramagnetic nature of the Yb³⁺ ion. The presence of unpaired electrons in the f-shell of Yb³⁺ leads to strong hyperfine interactions with surrounding NMR-active nuclei. acs.org These interactions present significant challenges, such as extreme broadening of the NMR resonance lines and a dramatic increase in nuclear spin relaxation rates, which can make spectra difficult to acquire and interpret. acs.orgnih.gov

Despite these challenges, ssNMR can yield invaluable structural and electronic information not accessible by other techniques. nih.gov Direct observation of the ytterbium center is possible through the NMR-active ¹⁷¹Yb isotope.

| Isotope | Natural Abundance (%) | Spin (I) | Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) | Receptivity (vs. ¹³C) |

| ¹⁷¹Yb | 14.22 | 1/2 | 4.7348 | 3.19 |

Data sourced from chemlin.org.

The spin-1/2 nature of ¹⁷¹Yb is advantageous as it avoids the quadrupolar broadening effects that complicate the spectra of nuclei with spin > 1/2. However, due to the paramagnetism of Yb³⁺, the resulting ¹⁷¹Yb ssNMR spectrum is expected to be dominated by a large paramagnetic shift and significant shift anisotropy. nih.govresearchgate.net The isotropic paramagnetic shift provides information about the spin density at the nucleus, which is related to the electronic structure and bonding. The anisotropy of the shift, reflected in the powder pattern lineshape, reveals details about the local symmetry of the ytterbium site.

To overcome the line broadening, advanced ssNMR techniques such as Magic Angle Spinning (MAS) are required. rsc.org MAS can average the anisotropic interactions, leading to narrower, more resolved spectral lines. Due to the large paramagnetic shifts, very high spinning speeds may be necessary. For other nuclei in the compound (e.g., ¹H, ¹⁴N, ¹⁷O), the paramagnetic influence of Yb³⁺ results in large shifts and rapid relaxation, making them useful probes of distance from the metal center. The magnitude of the paramagnetic relaxation enhancement (PRE) on a nucleus is strongly dependent on its distance from the paramagnetic Yb³⁺ ion, which can be used to obtain distance restraints. researchgate.net While no specific ssNMR data for this compound is currently published, the application of these advanced methods would be expected to reveal the number of crystallographically distinct Yb³⁺ sites in the unit cell and provide detailed insight into the local coordination and electronic environment.

Synchrotron Radiation-Based Characterization Techniques (e.g., X-ray Absorption Spectroscopy for Local Structure)

Synchrotron radiation sources provide high-flux, tunable X-ray beams that enable a suite of powerful analytical techniques for detailed structural characterization. berstructuralbioportal.org For this compound, X-ray Absorption Spectroscopy (XAS) is particularly valuable for determining the local geometric and electronic structure around the ytterbium atoms. nih.gov An XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, at and near the absorption edge (e.g., the Yb L₃-edge), is sensitive to the oxidation state and coordination geometry of the absorbing atom. For this compound, the XANES spectrum would confirm the +3 oxidation state of ytterbium. researchgate.net

The EXAFS region, extending several hundred eV above the edge, contains oscillations that arise from the scattering of the ejected photoelectron by neighboring atoms. Analysis of these oscillations provides precise quantitative information about the local environment of the central Yb³⁺ ion, including the identity and number of coordinating atoms (coordination number, CN) and the precise interatomic distances (bond lengths). bohrium.com

For this compound, EXAFS analysis would be used to characterize the first coordination sphere around the Yb³⁺ ion. This sphere is composed of oxygen atoms from both the six water molecules and the three nitrate ions. EXAFS studies on heavy lanthanides in aqueous nitrate solutions have shown that the total coordination number typically ranges from 8 to 9. bohrium.com The analysis can distinguish between the Yb-O distances for the coordinated water molecules and the nitrate ions. It has been observed in related systems that the bond distance to the oxygen atoms of the nitrate groups is often slightly longer (by ~0.1 Å) than the distance to the oxygen atoms of the water molecules, suggesting a comparatively weaker interaction for the nitrate ligands. bohrium.com The nitrate ions are known to coordinate to lanthanides in a bidentate fashion, where two of the nitrate's oxygen atoms bind to the metal center. bohrium.com Datasets of XAFS spectra for hydrous ytterbium nitrate have been collected at synchrotron facilities, providing experimental data for such analysis. nims.go.jp

The expected structural parameters for the first coordination sphere of Yb³⁺ in the hexahydrate complex, based on literature for similar systems, are summarized below.

| Parameter | Expected Value | Source of Information |

| Yb Oxidation State | +3 | XANES |

| Total Coordination Number (CN) | 8 or 9 | EXAFS |

| Coordinating Atoms | Oxygen | EXAFS |

| Yb-O(water) Bond Distance | ~2.3 - 2.4 Å | EXAFS |

| Yb-O(nitrate) Bond Distance | ~2.4 - 2.5 Å | EXAFS |

| Nitrate Coordination Mode | Bidentate | EXAFS |

Coordination Chemistry and Complexation Phenomena of Ytterbium Iii with Nitrate and Water Ligands

Nature of Ytterbium(III)-Nitrate Coordination Modes and Bond Lengths

In the solid state, the nitrate (B79036) ions in lanthanide nitrate hydrates typically act as bidentate ligands. Based on the structure of Tm(NO₃)₃·6H₂O, it is expected that in ytterbium(III) nitrate hexahydrate, the three nitrate anions would coordinate to the Yb³⁺ center in a bidentate fashion. nih.gov This coordination mode involves two oxygen atoms from each nitrate ion binding to the central metal ion.

The coordination of the nitrate ligands is characteristically asymmetric. One oxygen atom from the nitrate group forms a shorter, stronger bond with the metal center, while the second coordinating oxygen forms a significantly longer and weaker bond. In the analogous thulium compound, these asymmetric bond lengths are clearly observed. The shorter Tm-O(nitrate) bonds are in the range of 2.4039 Å to 2.4677 Å, whereas the longer bonds are approximately 2.5034 Å to 2.5252 Å. nih.goviucr.org A similar pattern of asymmetric bidentate coordination and corresponding bond lengths is anticipated for ytterbium(III) nitrate hexahydrate.

Table 1: Expected Ytterbium(III)-Ligand Bond Lengths (based on Tm(NO₃)₃·6H₂O analogue)

| Bond Type | Expected Bond Length Range (Å) |

|---|---|

| Yb-O (Nitrate, short) | ~2.40 - 2.47 |

| Yb-O (Nitrate, long) | ~2.50 - 2.53 |

Data inferred from the crystallographic analysis of Tm(NO₃)₃·6H₂O. nih.goviucr.org

Hydration Sphere Structure and Dynamics in the Solid State

The hydration sphere in the solid state of lanthanide nitrate hexahydrates is complex, involving both directly coordinated water molecules and water molecules of crystallization. In the structure of Tm(NO₃)₃·6H₂O, the central metal ion is directly coordinated by four water molecules. nih.gov These inner-sphere water molecules form strong dative bonds with the lanthanide center, with Tm-O(water) bond lengths ranging from 2.2897 Å to 2.3360 Å. nih.goviucr.org These are notably shorter than the metal-nitrate bonds, indicating a strong interaction.

Variability in Coordination Number and Geometry of Ytterbium(III) Centers

Ytterbium(III), like other lanthanides, exhibits considerable flexibility in its coordination number and geometry, which is highly dependent on the steric and electronic nature of the surrounding ligands.

Based on the thulium(III) nitrate hexahydrate model, the Yb³⁺ ion in its hexahydrated nitrate salt would be ten-coordinate. nih.gov This high coordination number is achieved through the coordination of three bidentate nitrate ions (3 x 2 = 6 donor atoms) and four water molecules (4 x 1 = 4 donor atoms). The resulting coordination polyhedron is best described as a strongly distorted bicapped square antiprism. nih.gov

However, this is not the only coordination number available to ytterbium(III). In different chemical environments, other coordination numbers are frequently observed:

Coordination Number 8: This is a very common coordination number for ytterbium(III) complexes, especially with carboxylate or β-diketonate ligands. researchgate.net The geometry is often a distorted dodecahedron or a square antiprism. researchgate.netchemrxiv.org Studies of ytterbium(III) solvated in water also suggest an eight-coordinate species with a square anti-prismatic geometry. chemrxiv.org

Coordination Number 6: While less common for lanthanides due to their large ionic radii, six-coordinate ytterbium(III) complexes have been synthesized. These typically feature bulky ligands that sterically hinder the approach of additional ligands, resulting in a distorted octahedral geometry. ungur.org

This variability highlights the adaptability of the Yb³⁺ coordination sphere to accommodate ligands of different sizes and bonding capabilities.

Studies of Ytterbium(III) Nitrate as a Ligand in Extended Structures (e.g., Coordination Polymers)

Ytterbium(III) nitrate hexahydrate is frequently employed as a starting material or precursor in the synthesis of extended structures like coordination polymers (CPs) or metal-organic frameworks (MOFs). researchgate.netnih.gov In these syntheses, the Yb³⁺ ion serves as the metallic node, which is then linked into a one-, two-, or three-dimensional network by organic bridging ligands.

However, the nitrate and water ligands are typically labile and are displaced by the organic linkers during the self-assembly process. For instance, in the synthesis of ytterbium-based coordination polymers using carboxylate ligands like 4,4'-oxybis(benzoate), the nitrate ions from the ytterbium nitrate precursor are replaced by the carboxylate groups of the organic ligand in the final structure. nih.govdntb.gov.ua Therefore, while ytterbium(III) nitrate hexahydrate is a critical source of the Yb³⁺ cation for building these extended architectures, the intact [Yb(NO₃)₃(H₂O)ₓ] complex does not typically act as a persistent building block or "ligand" itself within the final polymer framework. Its primary role is to provide the metal centers for coordination with the designed organic linkers.

Solution Chemistry and Hydration Dynamics of Ytterbium 3+ ;trinitrate;hexahydrate

Aqueous Solution Speciation of Ytterbium(III) Ions

When ytterbium(III) nitrate (B79036) hexahydrate dissolves in water, the primary species formed is the hydrated ytterbium(III) cation, often denoted as [Yb(H₂O)ₙ]³⁺. The nitrate ions are generally considered to be in the outer coordination sphere, acting as counter-ions, especially in dilute solutions.

A significant area of research has been the determination of the coordination number (CN), n, for the aqueous Yb³⁺ ion. Historically, like other late lanthanides, it was often assumed to form complexes with nine water molecules. libretexts.org However, a substantial body of modern experimental and theoretical evidence points towards a lower coordination number. Spectroscopic and computational studies suggest that the Yb³⁺ aqua ion is predominantly eight-coordinated in aqueous solution. pressbooks.publibretexts.orglibretexts.org This change from a coordination number of nine for lighter lanthanides to eight for heavier ones is a well-known phenomenon referred to as the "gadolinium break." pressbooks.pub The primary species in solution is therefore best represented as the octaaqua-ytterbium(III) ion, [Yb(H₂O)₈]³⁺.

Elucidation of Hydration Shell Structure and Dynamics in Solution

The arrangement of water molecules in the first hydration shell dictates the local structure around the Yb³⁺ ion. For the predominant eight-coordinate species, [Yb(H₂O)₈]³⁺, the geometry is typically a square antiprism (SAP). pressbooks.publibretexts.orgyoutube.com Theoretical calculations support this SAP geometry as the minimum energy configuration. libretexts.org In cases where a nine-coordinate species, [Yb(H₂O)₉]³⁺, might exist in equilibrium, it would adopt a tricapped trigonal prismatic (TTP) geometry. libretexts.orgwikipedia.org

The hydration shell of the Yb³⁺ ion is not static. The water ligands undergo rapid exchange with water molecules from the bulk solvent. This dynamic process is a key feature of lanthanide ion chemistry in solution. pressbooks.pub Molecular dynamics simulations have shown that the water-exchange mechanism for Yb³⁺ is characteristic of an interchange (I) mechanism. wikipedia.org The fast ligand exchange kinetics complicate some methods of structural determination but are crucial for the ion's chemical reactivity and function in various applications. pressbooks.pub

Thermodynamic Parameters of Dissolution and Solvation

| Thermodynamic Quantity | Symbol | Value |

|---|---|---|

| Standard Enthalpy of Formation | ΔfH°(Yb³⁺, aq) | -633.9 kJ/mol |

| Standard Gibbs Free Energy of Formation | ΔfG°(Yb³⁺, aq) | -603.3 kJ/mol |

| Standard Molar Entropy | S°(Yb³⁺, aq) | -202.5 J/mol·K |

Note: Data compiled from various thermodynamic databases. Values can vary slightly between sources.

The large negative enthalpy of formation indicates that the hydrated Yb³⁺ ion is thermodynamically stable relative to its constituent elements in their standard states. The negative standard molar entropy is characteristic of aqueous ions, reflecting the ordering of water molecules in the hydration shells compared to the bulk solvent.

pH-Dependent Speciation and Hydrolysis Phenomena

The speciation of ytterbium(III) in aqueous solution is highly dependent on pH. In acidic solutions, the free aqua ion, [Yb(H₂O)₈]³⁺, is the dominant species. As the pH increases, the aqua ion undergoes hydrolysis, where coordinated water molecules act as Brønsted acids, donating protons to the solvent. wikipedia.org This process leads to the formation of a series of hydroxo-complexes.

The primary hydrolysis reaction is: [Yb(H₂O)₈]³⁺ + H₂O ⇌ [Yb(OH)(H₂O)₇]²⁺ + H₃O⁺

With further increases in pH, additional hydrolysis steps can occur, forming species such as [Yb(OH)₂]⁺ and polynuclear species like [Yb₂(OH)₂]⁴⁺, before the eventual precipitation of insoluble ytterbium(III) hydroxide (B78521), Yb(OH)₃, at moderately alkaline pH. wikipedia.orgengineeringtoolbox.comthoughtco.com The equilibrium constants for these hydrolysis reactions have been determined, providing a quantitative description of the pH-dependent speciation. wikipedia.org

| Equilibrium Reaction | log K (at 298 K, infinite dilution) |

|---|---|

| Yb³⁺ + H₂O ⇌ YbOH²⁺ + H⁺ | -7.31 ± 0.18 |

| 2Yb³⁺ + 2H₂O ⇌ Yb₂(OH)₂⁴⁺ + 2H⁺ | -13.76 ± 0.20 |

| 3Yb³⁺ + 5H₂O ⇌ Yb₃(OH)₅⁴⁺ + 5H⁺ | -30.6 ± 0.3 |

| Yb(OH)₃(s) + 3H⁺ ⇌ Yb³⁺ + 3H₂O | 15.35 ± 0.20 |

Data sourced from Brown and Ekberg (2016) as cited in a NECTAR COST Action report. wikipedia.org

Spectroscopic Probes of Solution-Phase Coordination and Ligand Exchange

A variety of spectroscopic techniques are employed to investigate the coordination environment and dynamics of Yb³⁺ in solution.

Luminescence Spectroscopy : The Yb³⁺ ion exhibits characteristic, sharp emission bands in the near-infrared (NIR) region, arising from Laporte-forbidden 4f-4f electronic transitions. libretexts.org The structure and lifetime of this luminescence are highly sensitive to the ion's immediate coordination sphere. For instance, the presence of O-H oscillators from coordinated water molecules can quench the luminescence, and the rate of this quenching can be used to estimate the number of water molecules in the first coordination shell.

Absorption Spectroscopy : Electronic absorption spectra of Yb³⁺ solutions show weak, narrow bands in the NIR corresponding to the same f-f transitions. pressbooks.pub High-resolution absorption spectroscopy can resolve the splitting of these electronic energy levels (microstates) caused by the ligand field of the surrounding water molecules. libretexts.org The pattern of this ligand-field splitting provides a detailed fingerprint of the coordination geometry, allowing for the differentiation between structures like the eight-coordinate square antiprism and the nine-coordinate tricapped trigonal prism. pressbooks.publibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : Due to its paramagnetic nature, the Yb³⁺ ion significantly influences the NMR spectra of nearby nuclei. This paramagnetic effect can be exploited to gain structural information about Yb(III) complexes in solution. Furthermore, NMR techniques can be used to study the kinetics of ligand exchange processes, providing insight into the dynamics of the hydration shell. pressbooks.pub

X-ray Absorption Fine Structure (EXAFS) : EXAFS is a powerful tool for directly probing the local structure around the Yb³⁺ ion in solution. It provides precise information on the average Yb-O bond distances and the coordination number of the first hydration shell, offering key experimental data to validate theoretical models. pressbooks.pub

Thermal Decomposition Pathways and Mechanistic Investigations of Ytterbium 3+ ;trinitrate;hexahydrate

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Reaction Progression

Thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA) are instrumental in elucidating the complex decomposition sequence of ytterbium(3+);trinitrate;hexahydrate. Studies show that the compound decomposes through a series of at least 11 endothermic mass loss events when heated in an air atmosphere. researchgate.net

The initial stages of decomposition are characterized by the sequential loss of water molecules (dehydration). The process then transitions to the decomposition of the anhydrous nitrate (B79036) into various oxynitrate intermediates before the final formation of the stable oxide, Yb₂O₃. researchgate.net The key decomposition stages identified through TGA/DTA are summarized below. researchgate.net

Decomposition Stages of this compound

| Temperature (°C) | Process | Resulting Phase/Product |

|---|---|---|

| 95 - 200 | Dehydration (Six Steps) | Yb(NO₃)₃ |

| 250 | Initial Decomposition | YbO₀.₅(NO₃)₂ |

| 335 | Intermediate Formation | YbO₀.₇₅(NO₃)₁.₅ (Unstable) |

| 365 | Intermediate Stabilization | YbONO₃ (Crystalline) |

| 470 | Further Decomposition | Yb(O)₁.₂₅(NO₃)₀.₅ (Unstable) |

| 510 | Final Oxide Formation | Yb₂O₃ |

The entire process, from the initial dehydration to the final oxide formation, involves a series of endothermic steps, indicating that energy is continuously required to break the chemical bonds during decomposition. researchgate.net

Identification of Intermediate Phases and Gaseous Decomposition Products

The multi-step decomposition of this compound is characterized by the formation of several solid intermediate compounds and the release of various gaseous products. Mass spectrometry and X-ray diffraction (XRD) have been employed to identify these species. researchgate.net

Intermediate Solid Phases: The thermal treatment leads to a sequence of solid-state transformations. Following the complete removal of water of hydration to form anhydrous Yb(NO₃)₃, the compound undergoes further decomposition. researchgate.net Key identified intermediates include:

Anhydrous ytterbium(3+);trinitrate (Yb(NO₃)₃)

An initial oxynitrate, YbO₀.₅(NO₃)₂

An unstable, non-stoichiometric oxynitrate, YbO₀.₇₅(NO₃)₁.₅

A stable and crystalline ytterbium(III) oxynitrate (YbONO₃)

A final unstable oxynitrate, Yb(O)₁.₂₅(NO₃)₀.₅

The process culminates in the formation of ytterbium(III) oxide (Yb₂O₃) as the final, stable solid product at temperatures around 510°C. researchgate.net

Gaseous Decomposition Products: Analysis of the evolved gases during the thermal decomposition confirms the release of several species. The primary gaseous products identified are:

Water Vapor (H₂O): Released during the initial dehydration steps. researchgate.net

Nitric Acid (HNO₃): Formed during the decomposition of the nitrate groups, likely through reaction with released water vapor at elevated temperatures. researchgate.net

Nitrogen Oxides (NO, NO₂, N₂O₅): Resulting from the breakdown of the nitrate anions. researchgate.net

Kinetic Analysis of Thermal Decomposition Processes and Activation Energies

The kinetics of the thermal decomposition of this compound can be investigated to determine parameters such as activation energy (Ea), which represents the minimum energy required for a specific decomposition step to occur. Non-isothermal methods, which analyze data from TGA curves obtained at constant heating rates, are commonly used for this purpose. researchgate.net

For each of the distinct thermal events observed in the TGA/DTA data, a corresponding activation energy can be calculated using model-free kinetic methods like the Ozawa-Flynn-Wall (OFW) or Kissinger-Akahira-Sunose (KAS) methods. cardiff.ac.uk While one study confirms that the activation energies for the decomposition of this compound have been calculated non-isothermally, the specific values for each of the 11 steps were not detailed in the provided abstract. researchgate.net The calculation of these parameters is essential for modeling the reaction rate and understanding the stability of the compound under different thermal conditions.

Influence of Atmosphere and Heating Rate on Decomposition Pathways

The pathway of thermal decomposition for metal nitrates can be significantly influenced by experimental conditions such as the surrounding atmosphere and the rate of heating.

Influence of Atmosphere: The reported decomposition pathway for this compound was determined in an air atmosphere. researchgate.net The presence of oxygen can influence the oxidation state of the final metal oxide and affect the equilibrium of the nitrogen oxide gases produced. Decomposition in an inert atmosphere (e.g., nitrogen or argon) could potentially alter the intermediate steps or the final decomposition temperature, as the gaseous products are removed without the possibility of oxidative side reactions.

Influence of Heating Rate: Studies on the thermal decomposition of other inorganic compounds have shown that TGA and DSC curves tend to shift to higher temperatures as the heating rate increases. cardiff.ac.ukmdpi.com This phenomenon, known as thermal lag, occurs because at higher heating rates, there is less time for the sample to reach thermal equilibrium at each temperature. mdpi.com Therefore, it is expected that increasing the heating rate during the analysis of this compound would result in higher observed temperatures for the corresponding dehydration and decomposition steps. The mechanism itself, however, may also be affected by the heating rate. researchgate.net

Modeling of Intermediate Oxynitrate Structures and Their Stability

The precise structures of the amorphous and non-stoichiometric intermediate oxynitrates formed during the decomposition of rare earth nitrates are challenging to determine experimentally. Computational modeling provides a valuable tool for investigating these structures and their relative stabilities.

Research on the decomposition of analogous compounds, such as yttrium nitrate hexahydrate, suggests that the process involves complex condensation reactions. epa.govresearchgate.net A proposed mechanism involves the formation of a tetramer arrangement, such as [Y₄O₄(NO₃)₄], where metal and oxygen atoms alternate in a cyclic structure. researchgate.net This core structure is then believed to gradually lose dinitrogen pentoxide (N₂O₅) to form other intermediates like Y₄O₅(NO₃)₂ before ultimately yielding the final oxide. researchgate.net

Theoretical and Computational Chemistry of Ytterbium 3+ ;trinitrate;hexahydrate Systems

Density Functional Theory (DFT) Calculations for Structural Prediction and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for predicting the geometric and electronic properties of lanthanide complexes like ytterbium(III) nitrate (B79036) hexahydrate.

DFT calculations are instrumental in predicting the stable geometries of these complexes. For instance, studies on related hydrated ytterbium(III) nitrate species, such as [Yb(NO3)3(H2O)3], have been performed to determine key structural parameters. iastate.edu These calculations predict bond lengths, coordination geometries, and the binding energies of the complex with other molecules or surfaces. In one study, the Yb–O distances in a complex bound to an aluminosilicate (B74896) surface were calculated to be in the range of 2.41–2.45 Å. iastate.edu Similarly, the Yb–Al distance was predicted to be 3.22 Å, providing insight into its interaction with the surface. iastate.edu DFT is also employed to optimize the structures of ytterbium solvates, which are then used as inputs for more complex calculations of electronic energy levels. chemrxiv.orgchemrxiv.org

Beyond structural prediction, DFT is used to calculate electronic properties. It can be used to compute the theoretical UV-visible spectra of Yb(III) complex ions, which can then be compared with experimental data to validate the structural models obtained from other simulation methods like Molecular Dynamics. mdpi.comrsc.org For example, the generalized gradient approximation (GGA-PBE) within DFT has been used to calculate the spectral properties of ytterbium complexes in solution. mdpi.com This combined approach of using DFT for both structural and electronic property prediction provides a robust framework for understanding the behavior of ytterbium(III) nitrate hexahydrate.

| Parameter | Calculated Value (Å) | System Studied | Reference |

|---|---|---|---|

| Yb-O Distance | 2.41 - 2.45 | [Yb(NO3)3(H2O)3] bound to MCM-22 surface | iastate.edu |

| Yb-Al Distance | 3.22 | [Yb(NO3)3(H2O)3] bound to MCM-22 surface | iastate.edu |

Ab Initio Methods (e.g., CASSCF) for Spectroscopic Parameter Derivation and Electronic Energy Levels

Ab initio methods, which are based on first principles of quantum mechanics without reliance on empirical parameters, provide a highly accurate description of the electronic structure of lanthanide complexes. The Complete Active Space Self-Consistent Field (CASSCF) method is particularly well-suited for systems with strong electron correlation, such as the f-block elements.

These methods are crucial for deriving spectroscopic parameters and understanding the electronic energy levels, or microstates, of Yb(III) complexes. chemrxiv.orgchemrxiv.org The intricate optical and magnetic properties of lanthanides arise from their f-electron configurations, which are split by spin-orbit coupling and the electric field created by the surrounding ligands (the ligand field). chemrxiv.org CASSCF calculations can accurately model these effects.

In a combined experimental and theoretical study of Yb(III) solvates, CASSCF calculations were employed to compute the microstates for different possible coordination geometries. chemrxiv.org By comparing the theoretically calculated energy levels with high-resolution absorption and luminescence spectra, it was possible to determine the precise coordination number and structure of the Yb(III) ion in various solvents. chemrxiv.orgchemrxiv.org This approach demonstrates the power of ab initio methods to resolve solution-state structures by accurately predicting the ligand field splitting of the electronic energy levels. chemrxiv.org Furthermore, CAS calculations have been successfully used to predict and explain spectroscopic features like intervalence charge transfer (IVCT) bands in mixed-valence dinuclear ytterbium complexes. nih.govacs.orgresearchgate.net

Molecular Dynamics (MD) Simulations of Solution-Phase Behavior and Hydration

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. For ytterbium(III) nitrate hexahydrate, MD simulations are essential for understanding its behavior in solution, particularly its hydration structure and dynamics.

MD simulations can reveal the detailed structure of the hydration shells around the Yb(III) ion. By calculating the radial distribution function (RDF), which describes how the density of solvent molecules varies as a function of distance from the ion, researchers can determine the number of water molecules in the primary coordination sphere. mdpi.comrsc.org Studies on aqueous Yb(III) have shown that the ion is typically surrounded by a well-defined shell of water molecules. For example, simulations indicate that in a pure aqueous solution, the Yb(III) ion exists as a [Yb·9H2O]3+ hydrated complex. mdpi.com

These simulations also provide insights into how the hydration shell is affected by the presence of other ligands, such as nitrate ions. In solutions containing other coordinating species, water molecules can be displaced from the first hydration shell. mdpi.com MD simulations can model this dynamic exchange and determine the coordination numbers of both water and other ligands around the central ytterbium ion. rsc.orgnih.gov This information is critical for understanding the speciation and reactivity of the complex in aqueous environments.

| System | Coordination Number (Water) | Method | Reference |

|---|---|---|---|

| Yb(III) in aqueous solution | 9.0 | MD Simulation | mdpi.com |

| Yb(III) in carbonate solution | 5.0 | MD Simulation | mdpi.com |

| Y(III) in aqueous solution | ~3.0 | MD Simulation | rsc.orgnih.gov |

Development and Validation of Force Fields for Ytterbium(III) Complexes

The accuracy of Molecular Dynamics simulations is fundamentally dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. Developing accurate force fields for highly charged and polarizable lanthanide ions like Yb(III) is a significant challenge.

Modern force fields for lanthanides often go beyond the standard 12-6 Lennard-Jones potential to better capture the complex interactions. researchgate.netacs.org A notable advancement is the use of the 12-6-4 Lennard-Jones potential, which includes an additional 1/r^4 term to explicitly account for ion-induced dipole interactions. acs.org The parameterization of these force fields is a meticulous process. It involves adjusting the parameters to reproduce key experimental data or high-level quantum mechanical calculations. nih.gov Target properties typically include the hydration free energy (HFE) and the ion-oxygen distance (IOD) in the first solvation shell, which can be obtained from experimental techniques like EXAFS (Extended X-ray Absorption Fine Structure). researchgate.netnih.gov

Validation is a critical step where the newly developed force field is tested on systems and properties that were not included in the parameterization process. For example, a force field parameterized for aqueous solutions might be validated by simulating the lanthanide ion in a different solvent or in the presence of various anions and comparing the results with experimental data. acs.org The development of both nonpolarizable and more advanced polarizable force fields (like AMOEBA) is an active area of research aimed at improving the predictive power of simulations for lanthanide-containing systems. nih.gov

Quantum Chemical Insights into Bonding, Charge Transfer, and Reactivity

Quantum chemistry offers a fundamental understanding of the electronic interactions that govern the properties of ytterbium(III) nitrate hexahydrate. These methods provide detailed insights into the nature of the chemical bonds, the possibility of charge transfer events, and the factors controlling the complex's reactivity.

The bonding in this complex is primarily ionic, characterized by the electrostatic attraction between the Yb³⁺ cation and the negatively charged oxygen atoms of the nitrate and water ligands. Quantum chemical calculations can quantify the nature of these Yb-O coordinate bonds, revealing the degree of charge transfer from the ligand lone pairs to the metal center. rsc.org Analysis of the molecular orbitals can elucidate how the f-orbitals of ytterbium are involved in bonding.

Quantum chemical methods are also pivotal in studying charge transfer phenomena. While ytterbium(III) nitrate hexahydrate itself is not a mixed-valence compound, studies on related dinuclear ytterbium complexes demonstrate the power of these methods to predict and analyze intervalence charge transfer (IVCT), where an electron is transferred between metal centers. nih.govacs.orgresearchgate.netnih.gov These calculations can predict the energy and intensity of IVCT bands observed in electronic spectra. nih.govacs.org

Reactivity can be assessed by calculating interaction energies. For example, DFT calculations have been used to determine the binding energy of hydrated ytterbium nitrate complexes to various substrates, providing a quantitative measure of their affinity and potential reactivity. iastate.edu By modeling reaction pathways and transition states, quantum chemistry can offer a predictive understanding of the chemical transformations involving these complexes.

Advanced Analytical Techniques Employed in Ytterbium 3+ ;trinitrate;hexahydrate Research

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is a powerful non-destructive technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. carleton.edu For ytterbium(3+);trinitrate;hexahydrate, SCXRD analysis is fundamental in determining its exact three-dimensional atomic arrangement.

SCXRD studies reveal that this compound crystallizes in the triclinic space group P-1. The central ytterbium ion (Yb³⁺) is coordinated to ten oxygen atoms. This coordination sphere is comprised of oxygen atoms from three bidentate nitrate (B79036) groups and four coordinating water molecules. This arrangement leads to the formation of neutral, molecular [Tm(NO₃)₃(H₂O)₄] complexes within the crystal structure. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is an essential technique for verifying the crystalline phase and assessing the purity of bulk samples. The resulting diffraction pattern serves as a unique fingerprint for the crystalline material. In the context of this compound, PXRD is employed to confirm the correct crystalline form has been synthesized and to detect any crystalline impurities. The experimental pattern is compared against a reference from crystallographic databases to ensure phase purity. This is critical as the purity of this precursor material directly influences the properties of the final products derived from it. researchgate.net

Electron Microscopy Techniques (SEM, TEM, HR-TEM) for Morphology and Microstructure

To visualize the external shape and internal structure of this compound crystals, various electron microscopy techniques are utilized.

Scanning Electron Microscopy (SEM) provides high-resolution images of the sample's surface, revealing details about the size, shape, and topography of the crystals.

Transmission Electron Microscopy (TEM) offers a much higher resolution, allowing for the examination of the internal microstructure, including any crystal defects.

High-Resolution Transmission Electron Microscopy (HR-TEM) can even resolve the atomic lattice of the material, providing direct visual evidence of the crystalline arrangement.

SEM has been used to observe the surface morphology of the decomposition products of this compound, showing, for example, that the final ytterbium oxide product at 600°C consists of large, irregular, porous sheets. researchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Emission Spectrometry (ICP-AES) for Elemental Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) are highly sensitive methods for determining the elemental composition of materials. ecn.nlfishersci.no These techniques are used to confirm the stoichiometry of this compound and to quantify any trace metal impurities. attelements.com

ICP-AES, for instance, has been specifically applied for the determination of ytterbium in various samples. researchgate.net The selection of a specific emission line, such as 328.937 nm for Yb, allows for accurate quantification with low detection limits. researchgate.net This level of precision is vital for applications where the purity of the ytterbium precursor is paramount.

Advanced Spectroscopic Methods (e.g., Time-Resolved Luminescence Spectroscopy, X-ray Photoelectron Spectroscopy)

Advanced spectroscopic techniques provide deeper insights into the electronic structure and chemical states of the elements within this compound.

Time-Resolved Luminescence Spectroscopy is used to study the emission properties of the Yb³⁺ ion. The excited-state lifetime of Yb³⁺ complexes is typically in the microsecond range. chemrxiv.orgchemrxiv.org Spectroscopic studies of ytterbium(III) solvates, which can be analogous to the hydrated nitrate, have been conducted to understand the coordination environment and its effect on the electronic energy levels. chemrxiv.orgchemrxiv.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can verify the +3 oxidation state of ytterbium and provide information about the chemical environment of the nitrate and water ligands.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Coupled with Evolved Gas Analysis (EGA-MS/FTIR)

The thermal stability and decomposition pathway of this compound are investigated using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). abo.fi These methods are often coupled with Evolved Gas Analysis (EGA) by Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR) to identify the gaseous products released during heating. researchgate.net

The thermal decomposition of hydrated ytterbium nitrate is a multi-step process. researchgate.net It begins with the loss of water molecules (dehydration), followed by the decomposition of the nitrate to form an intermediate oxynitrate (YbONO₃), and finally, at higher temperatures, it yields ytterbium(III) oxide (Yb₂O₃). researchgate.netwikipedia.org EGA-MS analysis has identified the evolved gaseous products as water vapor, nitric acid, and various nitrogen oxides (NO, NO₂, and N₂O₅). researchgate.net

Future Research Directions and Emerging Paradigms for Ytterbium 3+ ;trinitrate;hexahydrate

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of Ytterbium(3+);trinitrate;hexahydrate typically involves the reaction of ytterbium hydroxide (B78521) with nitric acid. wikipedia.org While effective, future research is geared towards developing more environmentally benign and efficient synthetic methodologies, aligning with the principles of green chemistry. stanfordmaterials.comresearchgate.net

Future research should focus on:

Mechanochemical Synthesis: This solvent-free or low-solvent approach involves mechanical milling to drive chemical reactions. Investigating mechanochemical routes for lanthanide complexes could significantly reduce solvent waste and energy consumption. morressier.com

Molten Salt Synthesis (Flux Method): Using low-melting point salts like sodium nitrate (B79036) as a reaction medium can facilitate the formation of crystalline products at lower temperatures than traditional solid-state methods. scispace.com This technique has been successfully used to prepare up-conversion phosphors from lanthanide nitrate precursors and represents a promising route for direct synthesis of complex ytterbium compounds. scispace.com

Hydrothermal and Solvothermal Methods: These techniques, which involve reactions in water or organic solvents above their boiling points in a sealed vessel, allow for precise control over the crystallinity, size, and morphology of the resulting materials. inorgchemres.orgd-nb.infomdpi.com Exploring these methods for the direct synthesis of functionalized ytterbium precursors from Yb(NO₃)₃·6H₂O is a key area of interest. rsc.org

The development of these routes aims to not only improve the environmental footprint of the synthesis but also to potentially yield novel phases or morphologies with unique properties.

Deeper Understanding of Structure-Property Relationships at the Atomic and Molecular Level

The utility of this compound as a precursor is fundamentally dictated by its structure, including the coordination of water and nitrate ions around the central ytterbium ion. The thermal decomposition of the hydrated salt to ytterbium oxynitrate (YbONO₃) and ultimately to ytterbium oxide (Yb₂O₃) is a critical property for materials synthesis. wikipedia.orgresearchgate.net

Emerging research directions aim to build a more profound understanding of these relationships:

Coordination Chemistry: Across the lanthanide series, there is a general trend of decreasing coordination number with decreasing ionic radius. nih.gov For heavier lanthanides like ytterbium, this can lead to changes in the coordination mode of nitrate anions (e.g., from bidentate to monodentate). nih.govresearchgate.net A detailed investigation into how the hydration state and nitrate binding mode in Yb(NO₃)₃·6H₂O influence the structure of intermediate and final products is crucial.

Precursor-Morphology Link: The morphology of oxide materials can often be traced back to the structure of the precursor. rsc.org Research focusing on how the competitive interaction of ytterbium cations with nitrate anions and other organic additives during precursor synthesis can control the final morphology of porous ytterbium oxides is a promising avenue. rsc.org

Dopant Incorporation: When Yb(NO₃)₃·6H₂O is used as a dopant precursor, understanding how the Yb³⁺ ion is incorporated into the host lattice at an atomic level is essential for optimizing optical and magnetic properties. ias.ac.in

The following table summarizes the key thermal decomposition steps of hydrated ytterbium nitrate, a critical structure-property relationship.

| Temperature (°C) | Decomposition Step | Resulting Compound |

| 95 - 200 | Dehydration | Yb(NO₃)₃ |

| 250 | Decomposition | YbO₀.₅(NO₃)₂ |

| 365 | Decomposition | YbONO₃ (crystalline) |

| 510 | Final Decomposition | Yb₂O₃ |

| Data sourced from thermoanalytical studies. researchgate.net |

Integration with Advanced In-Situ Characterization Modalities

To fully understand the transformations that this compound undergoes during materials synthesis, it is necessary to move beyond conventional ex-situ characterization of the final product. The integration of advanced in-situ characterization techniques allows for real-time observation of structural and chemical changes.

Future research will benefit from the application of:

In-Situ X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS): These techniques can be used to monitor the crystallization process, phase transitions during thermal decomposition, and changes in the local coordination environment of the ytterbium ion in real-time. researchgate.net

Small-Angle X-ray Scattering (SAXS): SAXS is a powerful tool for examining the formation and evolution of clusters or nanoparticles in solution. acs.org Applying in-situ SAXS can provide critical insights into the early stages of nucleation and growth when using Yb(NO₃)₃·6H₂O as a precursor in solution-based syntheses. acs.org

Cryo-Transmission Electron Microscopy (Cryo-TEM): For solution-based processes, cryo-TEM can provide snapshots of the precursor species and early-stage nanoparticle formation, preserving their native hydrated state.

By observing these transformations as they happen, researchers can develop more precise control over reaction pathways to achieve desired material properties.

Predictive Modeling for Rational Material Design Based on Yb(NO₃)₃·6H₂O Precursors

Predictive modeling and computational chemistry are becoming indispensable tools for accelerating materials discovery and for providing insights that are difficult to obtain experimentally.

Key areas for future modeling efforts include:

Density Functional Theory (DFT): DFT calculations can be employed to model the electronic structure and bonding within hydrated ytterbium nitrate complexes. researchgate.net This can help elucidate the stability of different coordination environments and predict the energetics of decomposition pathways. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are particularly useful for studying the behavior of Yb(NO₃)₃·6H₂O in solution. They can reveal detailed information about the solvation structure, ion-pairing, and the dynamics of ligand exchange, which are crucial for controlling precipitation and crystallization processes. acs.org

Thermodynamic Modeling: Developing thermodynamic models can help predict the formation and stoichiometry of complexes in solution, which is essential for designing efficient separation and extraction processes for rare-earth elements. tandfonline.com

The ultimate goal is to create a feedback loop where computational predictions guide experimental synthesis, enabling the rational design of novel ytterbium-based materials with tailored functionalities.

Investigation of Yb(NO₃)₃·6H₂O in Non-Aqueous and Ionic Liquid Systems

While most applications of this compound involve aqueous solutions, exploring its chemistry in non-aqueous and ionic liquid (IL) systems opens up new synthetic possibilities. These solvent systems can alter the coordination sphere of the Yb³⁺ ion, leading to the formation of unique precursor complexes and, consequently, novel materials.

Promising research directions include:

Coordination in Organic Solvents: The solvation properties of lanthanide nitrates in organic solvents and their mixtures can differ significantly from water. acs.org Studies in solvents like acetonitrile (B52724) have shown the formation of distinct coordination complexes, which could be isolated as precursors. nih.govmdpi.com

Ionic Liquids (ILs): ILs are salts that are liquid at low temperatures and offer a unique chemical environment. Theoretical studies on lanthanide nitrates in ILs suggest that the coordination number and ligand geometry can be substantially different from aqueous solutions, with nitrate anions playing a more direct role in the primary coordination shell. uniroma1.it Investigating the reactivity of Yb(NO₃)₃·6H₂O in ILs could lead to new synthetic routes for ytterbium-containing materials.

The table below illustrates the difference in coordination environments for lanthanide ions in various solvent systems, highlighting the potential for tuning precursor structure.

| System | Cation | Primary Coordinating Species | Typical Coordination Number (CN) |

| Aqueous Solution | Yb³⁺ | H₂O, NO₃⁻ (monodentate) | Varies, decreases across series |

| EAN/MeOH Mixture | La³⁺ | MeOH, NO₃⁻ (bidentate/monodentate) | ~9-12 |

| Nitrate-based IL | Lu³⁺ | NO₃⁻ | ~8.5 (total oxygen contacts) |